molecular formula C20H25N3O7 B14956445 N~5~-carbamoyl-N~2~-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-ornithine

N~5~-carbamoyl-N~2~-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-ornithine

Cat. No.: B14956445
M. Wt: 419.4 g/mol
InChI Key: DWYUPVQRICGBDV-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(CARBAMOYLAMINO)-2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]PENTANOIC ACID is a complex organic compound with a unique structure that includes a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(CARBAMOYLAMINO)-2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]PENTANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chromene Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ring.

    Introduction of the Methoxy and Methyl Groups: These groups are introduced through alkylation reactions using suitable alkyl halides.

    Formation of the Carbamoylamino and Propanamido Groups: These functional groups are introduced through amide bond formation reactions, typically using carbodiimide coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

5-(CARBAMOYLAMINO)-2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]PENTANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., Cl-, Br-) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

5-(CARBAMOYLAMINO)-2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]PENTANOIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(CARBAMOYLAMINO)-2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]PENTANOIC ACID depends on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-5-methoxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxochromene-8-carbaldehyde
  • 5-Methoxy-2-methyl-3-(4-methoxyphenyl)-4H-chromen-4-one

Uniqueness

5-(CARBAMOYLAMINO)-2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]PENTANOIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C20H25N3O7

Molecular Weight

419.4 g/mol

IUPAC Name

(2R)-5-(carbamoylamino)-2-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoylamino]pentanoic acid

InChI

InChI=1S/C20H25N3O7/c1-11-13-6-5-12(29-2)10-16(13)30-19(27)14(11)7-8-17(24)23-15(18(25)26)4-3-9-22-20(21)28/h5-6,10,15H,3-4,7-9H2,1-2H3,(H,23,24)(H,25,26)(H3,21,22,28)/t15-/m1/s1

InChI Key

DWYUPVQRICGBDV-OAHLLOKOSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)N[C@H](CCCNC(=O)N)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NC(CCCNC(=O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.